molecular formula C11H16N2O B1426725 3-Methyl-4-(piperidin-4-yloxy)pyridine CAS No. 900572-35-2

3-Methyl-4-(piperidin-4-yloxy)pyridine

Cat. No. B1426725
CAS RN: 900572-35-2
M. Wt: 192.26 g/mol
InChI Key: BENWPBPEOIGGIL-UHFFFAOYSA-N
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Description

“3-Methyl-4-(piperidin-4-yloxy)pyridine” is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 . It is also known by its IUPAC name, 3-methyl-4-pyridinyl 4-piperidinyl ether . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-Methyl-4-(piperidin-4-yloxy)pyridine” is 1S/C11H16N2O/c1-9-8-13-7-4-11(9)14-10-2-5-12-6-3-10/h4,7-8,10,12H,2-3,5-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-Methyl-4-(piperidin-4-yloxy)pyridine” is a solid compound . It has a molecular weight of 192.26 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Methyl-4-(piperidin-4-yloxy)pyridine: is a key intermediate in the synthesis of various heterocyclic compounds. These structures are significant due to their resemblance to purine bases like adenine and guanine, which are fundamental to DNA and RNA. The compound’s versatility allows for the creation of a wide array of derivatives with potential biological activities .

Anticancer Agents

Derivatives of 3-Methyl-4-(piperidin-4-yloxy)pyridine have been designed as potential anticancer agents. They have been screened for antitumor activity in vitro, with some derivatives showing promising results in preliminary assays. This highlights the compound’s role in the development of new oncological treatments .

Piperidine Derivatives in Pharmacology

The piperidine moiety of 3-Methyl-4-(piperidin-4-yloxy)pyridine is crucial in pharmacology. Piperidine derivatives are present in numerous classes of pharmaceuticals and are essential for drug design. The compound can lead to the synthesis of various piperidine derivatives, which are then evaluated for their pharmacological applications .

Dual Inhibitors for Kinase Activity

Some derivatives of 3-Methyl-4-(piperidin-4-yloxy)pyridine have been designed as dual inhibitors for kinase activity, specifically targeting anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These are important in the treatment of certain types of cancers, such as those resistant to the drug Crizotinib .

Chemical Synthesis and Material Science

The compound is used in chemical synthesis and material science research. Its structure allows for the creation of complex molecules that can be used in the development of new materials with specific properties .

Biological Activity and Drug Construction

3-Methyl-4-(piperidin-4-yloxy)pyridine: serves as a building block in the construction of drugs with various biological activities. Its structural flexibility enables the development of compounds that can interact with biological systems in targeted ways, leading to potential therapeutic applications .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

properties

IUPAC Name

3-methyl-4-piperidin-4-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-8-13-7-4-11(9)14-10-2-5-12-6-3-10/h4,7-8,10,12H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENWPBPEOIGGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(piperidin-4-yloxy)pyridine

CAS RN

900572-35-2
Record name 3-methyl-4-(piperidin-4-yloxy)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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